molecular formula C10H13N3 B8755288 3-Amino-5-methyl-1-phenyl-2-pyrazoline CAS No. 50526-72-2

3-Amino-5-methyl-1-phenyl-2-pyrazoline

Cat. No.: B8755288
CAS No.: 50526-72-2
M. Wt: 175.23 g/mol
InChI Key: DCXDXIDSSLPEHG-UHFFFAOYSA-N
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Description

The compound 3-Amino-5-methyl-1-phenyl-2-pyrazoline (CAS: 1131-18-6), also referred to as 5-Amino-3-methyl-1-phenylpyrazole, is a heterocyclic organic molecule with a pyrazole core. Its structure includes a phenyl group at position 1, a methyl group at position 3, and an amino group at position 5 (Figure 1). The molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.21 g/mol.

Properties

CAS No.

50526-72-2

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-methyl-2-phenyl-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C10H13N3/c1-8-7-10(11)12-13(8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,12)

InChI Key

DCXDXIDSSLPEHG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NN1C2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 5-Amino-1-phenyltetrazole (ASA2361)
  • Molecular Formula : C₇H₇N₅
  • Molecular Weight : 161.16 g/mol
  • Melting Point : 199–200°C
  • Key Differences: Core Structure: Tetrazole ring (five-membered, four nitrogen atoms) vs. pyrazole (five-membered, two nitrogen atoms). Applications: Tetrazoles are known for high nitrogen content, making them useful in explosives, coordination chemistry, and as bioisosteres for carboxylic acids in drug design. In contrast, pyrazoles are more commonly employed in agrochemicals and pharmaceuticals due to their stability and hydrogen-bonding capabilities.
2.2. 4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine
  • Molecular Formula : C₈H₉N₃S
  • Molecular Weight : 179.24 g/mol
  • Key Differences: Substituents: A thienyl group (sulfur-containing aromatic ring) replaces the phenyl group at position 1. Solubility: Thienyl derivatives may exhibit better solubility in polar solvents due to sulfur’s electronegativity.
2.3. 3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (HR284673)
  • Molecular Formula : C₁₃H₁₂N₄S
  • Molecular Weight : 256.33 g/mol
  • Key Differences :
    • Substituents : A thiazole ring (containing nitrogen and sulfur) is attached to the pyrazole core.
    • Applications : Thiazole-pyrazole hybrids are explored for antimicrobial and anticancer activities due to synergistic electronic effects. The target compound’s simpler structure may prioritize ease of synthesis for ligand-based applications.
2.4. 2-Amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic acid (HR288299)
  • Molecular Formula : C₁₀H₁₆N₃O₂
  • Molecular Weight : 211.26 g/mol
  • Key Differences: Structure: Incorporates a pyrazole moiety into an amino acid backbone. Functionality: The carboxylic acid group enables peptide coupling, making it suitable for bioconjugation or prodrug development, whereas the target compound lacks such functional versatility.

Research Findings and Trends

  • Electronic Effects: Amino groups at position 5 enhance hydrogen-bonding capacity, critical for ligand design. Thienyl or thiazole substituents introduce sulfur, altering redox properties.
  • Synthetic Accessibility : The target compound’s straightforward synthesis (e.g., cyclocondensation of hydrazines with diketones) contrasts with the multi-step routes required for thiazole hybrids.
  • Biological Relevance : Pyrazole derivatives with aromatic substituents show promise in kinase inhibition, while tetrazoles are leveraged for metabolic stability in drug candidates.

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